1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Description
1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is a chlorinated thienyl chalcone derivative featuring a prop-2-en-1-one backbone substituted with a 5-chlorothiophen-2-yl group and a dimethylamino moiety. Its molecular formula is C₉H₁₀ClNOS (molecular weight: 215.70 g/mol) . The compound has been synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives, and structurally characterized using single-crystal X-ray diffraction (SC-XRD) .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-11(2)6-5-7(12)8-3-4-9(10)13-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURWBHIWFVQYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and dimethylamine.
Condensation Reaction: The aldehyde group of 5-chlorothiophene-2-carbaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate imine.
Enone Formation: The imine intermediate is then subjected to an aldol condensation reaction with acetone or another suitable ketone under basic conditions to form the final product, 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. Catalysts and solvents that enhance the reaction efficiency and yield are also employed.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, alkoxides, solvents like dimethylformamide or tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Chalcones, including 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, have been studied for their potential anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . Notably, studies have shown that modifications in the chalcone structure can enhance their efficacy against different cancer types.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth . This makes it a candidate for further development into antimicrobial agents, particularly in the face of rising antibiotic resistance.
Photonic Applications
Two-Photon Absorption
Recent studies highlight the potential of this chalcone derivative in two-photon absorption processes, which are crucial for applications in bioimaging and photodynamic therapy . The solid-state emissive properties of this compound suggest that it could be utilized in advanced optical devices, enhancing imaging contrast and depth.
Organic Light Emitting Diodes (OLEDs)
Due to its emissive characteristics, 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is being explored for use in organic light-emitting diodes (OLEDs). Its ability to emit light efficiently when excited makes it a promising candidate for next-generation display technologies .
Structural Chemistry Insights
The structural analysis of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one reveals a planar configuration conducive to π-stacking interactions, which are essential for its solid-state emissive properties . X-ray diffraction studies have provided insights into the molecular packing and intermolecular interactions that underpin its functionality in various applications.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induction of apoptosis in breast cancer cells; potential as a lead compound for drug development. | Ahmad & Bano (2011) |
| Antimicrobial Testing | Effective against E. coli and S. aureus; potential for development into new antibiotics. | PubMed Study (2015) |
| Photonic Applications | Demonstrated two-photon absorption capabilities; suitable for bioimaging applications. | IUCr Journal (2015) |
| OLED Development | High efficiency in light emission; potential for integration into commercial OLEDs. | Materials Science Review |
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s properties are influenced by its substituents:
- 5-Chlorothiophen-2-yl group: Introduces electron-withdrawing effects, enhancing thermal stability and NLO responses compared to non-chlorinated analogs like (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (5b) .
- Dimethylamino group: Acts as an electron donor, increasing molecular polarity and solubility in polar solvents compared to aryl-substituted analogs (e.g., 1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one) .
Table 1: Key Properties of Selected Chalcone Derivatives
Mechanical Properties
Molecular dynamics simulations using the GULP program revealed that prop-2-en-1-one derivatives with bulky substituents (e.g., benzodioxol or dimethylamino-phenyl groups) exhibit higher elastic constants and Young’s moduli compared to simpler analogs. For example:
- The target compound (entry 2 in ) showed intermediate mechanical strength, while (E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (entry 6) demonstrated superior rigidity due to its extended π-conjugation and steric bulk .
Nonlinear Optical (NLO) Properties
The target compound’s NLO performance was compared to structurally related chalcones:
- Centrosymmetric vs. Noncentrosymmetric Structures: The target compound (II in ) and its analog (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one (7) were studied using Hirshfeld surface analysis.
- Substituent Effects: The dimethylamino group enhanced intramolecular charge transfer (ICT), improving third-order NLO responses compared to methylthio- or dihydrobenzofuran-substituted analogs .
Biological Activity
1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, also known as (2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, is a compound that belongs to the chalcone family. Chalcones are known for their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is C₉H₁₀ClNOS, with a molecular weight of 215.70 g/mol. The compound features a thiophene ring substituted with a chlorine atom and a dimethylamino group attached to a propenone moiety. This unique structure contributes to its biological activity.
The biological activity of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific proteins involved in cellular signaling pathways, thereby influencing processes such as apoptosis, cell proliferation, and inflammation.
Anticancer Activity
Research indicates that compounds similar to 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one exhibit significant anticancer properties. For instance, studies have shown that chalcones can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. The compound's structure allows it to bind to specific targets within cancer cells, potentially inhibiting tumor growth.
Antimicrobial Properties
Chalcones are also recognized for their antimicrobial activities. Preliminary studies suggest that 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one may possess antibacterial and antifungal properties. These effects are likely due to the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. Chalcones have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models of inflammatory diseases.
Case Studies
Several studies have explored the biological activity of chalcone derivatives, including 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one:
- Anticancer Activity : A study demonstrated that chalcone derivatives could inhibit the growth of several cancer cell lines, including breast and colon cancer cells, by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : In vitro tests revealed that certain chalcone derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.
- Anti-inflammatory Studies : Research indicated that chalcone derivatives could significantly reduce inflammation in animal models by downregulating inflammatory markers.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 5-chlorothiophene-2-carbaldehyde and a dimethylamino-substituted acetophenone derivative. Key steps include:
- Solvent-free conditions : Reacting 1-(5-chlorothiophen-2-yl)ethanone with dimethylformamide-dimethylacetal (DMF-DMA) under reflux to form the enaminone intermediate .
- Catalytic acid/base : Use of NaOH or HCl in ethanol to promote ketone-enolate formation, followed by dehydration to yield the α,β-unsaturated ketone .
- Purity control : Thin-layer chromatography (TLC) and recrystallization in ethanol to isolate the product .
Note : Variations in reaction time (4–24 hours) and solvent (xylene, glacial acetic acid) may influence yield and isomer ratios .
Basic: How is this compound characterized structurally and spectroscopically?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the enone system (δ ~7.3–7.8 ppm for CH=CH) and dimethylamino group (δ ~3.0 ppm) .
- IR : Peaks at ~1640–1650 cm⁻¹ (C=O stretch) and ~1580–1590 cm⁻¹ (C=C) confirm the α,β-unsaturated ketone .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals planar geometry, with dihedral angles between thiophene and dimethylamino-substituted rings ranging 7–56° .
- Mass spectrometry : HRMS provides molecular ion ([M+H]⁺) and fragmentation patterns consistent with the enaminone structure .
Advanced: What crystallographic challenges arise during structure refinement, and how are they addressed?
Answer:
- Disorder and tautomerism : Co-crystallization of the (E)-chalcone with its (Z)-enol tautomer (e.g., 7% enol in ) complicates refinement. Partial occupancy modeling in SHELXL resolves this .
- Hydrogen bonding : Intermolecular C–H⋯O/S and halogen interactions (Cl⋯Cl) stabilize the lattice. SHELXPRO interfaces with hydrogen-bond restraint files to optimize geometry .
- Data-to-parameter ratio : High redundancy (>10) and R-factor thresholds (<0.05) ensure reliability in low-symmetry space groups (e.g., P2₁/c) .
Advanced: How does solvent or substituent variation influence tautomeric equilibria in crystalline phases?
Answer:
- Solvent polarity : Polar solvents (e.g., DMF) favor enol tautomer stabilization via H-bonding, while nonpolar solvents (xylene) promote the keto form .
- Substituent effects : Electron-withdrawing groups (e.g., Cl on thiophene) increase keto-enol equilibrium constants (K) by stabilizing the enolate .
- Crystallographic validation : Combined SC-XRD and Hirshfeld surface analysis quantify tautomer ratios and non-covalent interactions (e.g., O⋯O contacts) .
Advanced: What computational methods are used to correlate structure with nonlinear optical (NLO) properties?
Answer:
- DFT calculations : Gaussian09 with B3LYP/6-311G(d,p) optimizes geometry and computes hyperpolarizability (β), showing enhanced NLO response due to charge transfer between thiophene and dimethylamino groups .
- Hirshfeld surfaces : CrystalExplorer maps intermolecular interactions (e.g., π-stacking), linking packing density to second-harmonic generation (SHG) efficiency .
- TD-DFT : Predicts UV-vis absorption spectra, correlating λₘₐₓ with experimental data (e.g., ~400 nm in DMSO) .
Advanced: How are structure-activity relationships (SARs) evaluated for biological applications?
Answer:
- QSAR modeling : Hansch analysis connects logP values (calculated via ChemDraw) with antimicrobial IC₅₀. Bulky substituents (e.g., morpholino) reduce membrane permeability but enhance target binding .
- Enzyme assays : MAO inhibition studies (e.g., ) use recombinant enzymes and Lineweaver-Burk plots to classify reversible/irreversible binding modes.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2) identify chalcone derivatives with EC₅₀ <10 μM, linked to ROS generation via α,β-unsaturated ketone .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
